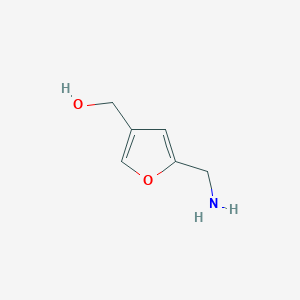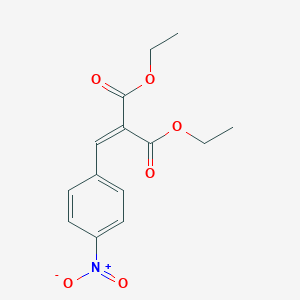
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester, commonly known as DCE, is a chemical compound that has gained significant attention in the scientific community due to its versatile properties and potential applications. DCE is a highly reactive molecule that is widely used in the field of organic chemistry for its ability to undergo various chemical reactions.
作用機序
The mechanism of action of DCE is not well understood, but it is believed to act as an electron acceptor due to the presence of the dicyanomethylene group. DCE is known to undergo various chemical reactions, including nucleophilic addition, Michael addition, and cycloaddition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DCE. However, it has been reported that DCE exhibits low toxicity and does not have any significant adverse effects on human health.
実験室実験の利点と制限
One of the major advantages of DCE is its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, the high reactivity of DCE can also be a limitation as it can lead to unwanted side reactions. Additionally, DCE is highly sensitive to air and moisture, which can affect its purity and reactivity.
将来の方向性
There are several future directions for the research on DCE, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. One potential application of DCE is in the development of new fluorescent probes for the detection of metal ions. Additionally, the use of DCE in the synthesis of new organic compounds with potential biological activity is an area of interest for future research.
合成法
The synthesis of DCE involves the reaction between diethyl malonate and malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds via the Michael addition mechanism, resulting in the formation of DCE. The purity of DCE can be enhanced by recrystallization from ethanol.
科学的研究の応用
DCE has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. DCE is commonly used as a building block for the synthesis of various organic compounds, such as pyridine derivatives, benzimidazole derivatives, and quinoline derivatives. DCE has also been used as a dye sensitizer in solar cells and as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
65305-80-8 |
|---|---|
分子式 |
C10H10N2O4 |
分子量 |
222.2 g/mol |
IUPAC名 |
diethyl 2-(dicyanomethylidene)propanedioate |
InChI |
InChI=1S/C10H10N2O4/c1-3-15-9(13)8(7(5-11)6-12)10(14)16-4-2/h3-4H2,1-2H3 |
InChIキー |
WPXRJHCUCBBBDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(C#N)C#N)C(=O)OCC |
正規SMILES |
CCOC(=O)C(=C(C#N)C#N)C(=O)OCC |
同義語 |
diethyl (dicyanomethylidene)propanedioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)
![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)





![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)
